Aliconazole vs. Omoconazole: Co-Classification as 'Under Development' Imidazoles
In a comprehensive 1988 review of medically important antifungal azoles, Aliconazole and omoconazole are the only two imidazole derivatives classified together as 'under development' [1]. This shared classification, which excludes all 12 'currently marketed' imidazoles of that era, indicates a distinct developmental status but does not provide quantitative activity data for direct comparison.
| Evidence Dimension | Developmental classification status |
|---|---|
| Target Compound Data | 'Under development' imidazole |
| Comparator Or Baseline | Omoconazole: 'Under development' imidazole |
| Quantified Difference | None available; co-classified only |
| Conditions | 1988 review classification of antifungal azoles |
Why This Matters
This classification establishes that Aliconazole was distinct from all 12 marketed imidazoles at the time, but the lack of quantitative data means this cannot support procurement decisions based on potency or efficacy.
- [1] Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988;1(2):187-217. View Source
